molecular formula C20H20N4O2S B2671427 N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide CAS No. 1797285-53-0

N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide

Cat. No.: B2671427
CAS No.: 1797285-53-0
M. Wt: 380.47
InChI Key: MEJMDWJYJXAHKS-UHFFFAOYSA-N
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Description

N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide is a complex organic compound featuring a pyridine ring, a thiazole ring, and an oxane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thiazole ring through the reaction of a thioamide with a haloketone. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the oxane carboxamide group through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide is unique due to its combination of a pyridine ring, a thiazole ring, and an oxane carboxamide group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-19(15-7-10-26-11-8-15)22-16-5-3-14(4-6-16)18-13-27-20(24-18)23-17-2-1-9-21-12-17/h1-6,9,12-13,15H,7-8,10-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJMDWJYJXAHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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